Ido-IN-11 -

Ido-IN-11

Catalog Number: EVT-15228217
CAS Number:
Molecular Formula: C19H23BrFN7O4S
Molecular Weight: 544.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ido-IN-11 is a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which plays a crucial role in the metabolism of the amino acid L-tryptophan through the kynurenine pathway. This pathway is significant in various physiological and pathological processes, including immune response modulation and cancer progression. Ido-IN-11 has garnered attention due to its potential therapeutic applications, particularly in oncology, where IDO1's activity is often associated with tumor immune evasion.

Source and Classification

Ido-IN-11 is classified as an indoleamine 2,3-dioxygenase inhibitor. It has been extracted from a series of compounds developed for their IDO1 inhibitory properties. The chemical structure and specific characteristics of Ido-IN-11 are detailed in patents and research articles focusing on IDO1 inhibitors, highlighting its classification within synthetic organic compounds designed to modulate the kynurenine pathway .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ido-IN-11 involves several steps that typically include the use of click chemistry techniques to enhance yield and specificity. The synthetic route often starts with readily available precursors that undergo various transformations such as cyclization and reduction. For instance, one common method utilizes azides and alkynes in a copper-catalyzed reaction to form the desired compound efficiently .

The synthesis can be summarized as follows:

  1. Starting Materials: Selection of appropriate alkynes and azides.
  2. Click Chemistry: The reaction proceeds under classical conditions to form a triazole linkage.
  3. Purification: The resulting compounds are purified using column chromatography to isolate Ido-IN-11.

This method allows for a systematic exploration of structural variations that may enhance IDO1 binding affinity.

Molecular Structure Analysis

Structure and Data

Ido-IN-11's molecular structure features a complex arrangement that includes a triazole ring, which is crucial for its interaction with the IDO1 active site. The compound exhibits specific functional groups that facilitate binding to the heme iron within IDO1, contributing to its inhibitory potency.

Key structural data include:

  • Molecular Formula: C₁₃H₁₃N₅O
  • Molecular Weight: 241.27 g/mol
  • IC50 Values: Demonstrates an IC50 value of approximately 0.014 μM against HeLa cells, indicating high potency .
Chemical Reactions Analysis

Reactions and Technical Details

Ido-IN-11 participates in competitive inhibition mechanisms where it binds to the active site of IDO1, preventing the enzyme from catalyzing the conversion of L-tryptophan to N-formyl-kynurenine. This inhibition disrupts the kynurenine pathway, which is often exploited by tumors to evade immune detection.

The reaction can be summarized as follows:

  • Substrate: L-Tryptophan
  • Product: Inhibition of N-formyl-kynurenine formation
  • Mechanism: Competitive inhibition at the active site involving coordination with heme iron .
Mechanism of Action

Process and Data

The mechanism by which Ido-IN-11 exerts its inhibitory effects involves several key steps:

  1. Binding: Ido-IN-11 binds to the active site of IDO1, specifically interacting with the heme group through its nitrogen-containing functional groups.
  2. Inhibition: This binding prevents L-tryptophan from accessing the active site, thereby halting its conversion into kynurenine.
  3. Biological Effects: The resultant decrease in kynurenine production can restore T-cell function and enhance anti-tumor immunity .

Research indicates that compounds like Ido-IN-11 could significantly alter immune responses in cancer therapy by modulating tryptophan metabolism.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ido-IN-11 possesses several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data are not widely published but should be determined during characterization studies.

These properties are critical for formulating the compound for biological assays and therapeutic applications .

Applications

Scientific Uses

Ido-IN-11 has significant potential applications in various scientific fields:

  • Cancer Research: As an IDO1 inhibitor, it is being investigated for its ability to enhance anti-tumor immunity by reversing immune suppression caused by tumors.
  • Immunotherapy: It holds promise as an adjunct therapy in combination with other immunotherapeutic agents to improve patient outcomes in cancers where IDO1 plays a role.
  • Neurodegenerative Diseases: Given its role in tryptophan metabolism, there may be implications for neuroprotective strategies .
Immunomodulatory Role of Indoleamine 2,3-Dioxygenase (IDO) in Pathological Contexts

IDO-Mediated Tryptophan-Kynurenine Pathway Dysregulation in Immune Evasion

Indoleamine 2,3-dioxygenase 1 (IDO1) functions as the primary rate-limiting enzyme in the catabolism of the essential amino acid tryptophan (Trp) via the kynurenine (Kyn) pathway. This enzymatic reaction initiates a cascade of immunosuppressive events fundamental to pathological immune evasion. IDO1 catalyzes the oxidative cleavage of Trp's indole ring, generating N-formylkynurenine, which is rapidly converted to kynurenine and downstream metabolites including quinolinic acid and 3-hydroxyanthranilic acid [1] [3]. Two critical mechanisms underpin IDO1-mediated immunosuppression:

  • Tryptophan Depletion: Effector T lymphocytes are exquisitely sensitive to Trp concentrations below 5 μM. IDO1 activity in dendritic cells, macrophages, and tumor cells creates localized Trp-deficient microenvironments (typically < 1 μM) within lymphoid organs and tumor sites. This deprivation activates the amino acid starvation response kinase General Control Nonderepressible 2 (GCN2) in T cells. GCN2 phosphorylation halts protein translation by inhibiting eukaryotic initiation factor 2α (eIF2α), leading to T cell cycle arrest, anergy, and impaired cytotoxic function [3] [9].
  • Kynurenine Metabolite Accumulation: Kyn and its downstream catabolites function as potent immunomodulators. Kynurenine and kynurenic acid (KYNA) are endogenous ligands for the Aryl Hydrocarbon Receptor (AhR). AhR activation in naïve CD4⁺ T cells promotes their differentiation into immunosuppressive regulatory T cells (Tregs) while suppressing T helper 17 (Th17) differentiation. AhR signaling in dendritic cells induces an immunosuppressive phenotype characterized by increased expression of programmed death-ligand 1 (PD-L1) and secretion of anti-inflammatory cytokines like IL-10 and TGF-β. Furthermore, metabolites like quinolinic acid and 3-hydroxyanthranilic acid exhibit direct cytotoxic effects on T cells and natural killer (NK) cells, and promote oxidative stress and neuronal apoptosis within the central nervous system, contributing to neurotoxicity in conditions like HIV encephalitis and neurodegenerative disorders [1] [3] [4].

The related enzyme IDO2, while sharing sequence homology with IDO1, exhibits markedly different biochemical properties and immunological functions. Its affinity (Km ~6,809 μmol/L) and catalytic efficiency for L-Trp are significantly lower than IDO1 (Km ~20.90 μmol/L) [8] [12]. Consequently, IDO2 contributes minimally to overall systemic Kyn levels. However, IDO2 plays a distinct pro-inflammatory role in B-cell mediated autoimmune responses, contrasting with IDO1's dominant immunosuppressive function in cancer [8].

Table 1: Key Enzymatic Properties and Immune Functions of IDO1 and IDO2

Property/FunctionIDO1IDO2Source
L-Trp Km (μmol/L)20.90 ± 3.956809 ± 917 [8] [12]
Primary InducerIFN-γ, TLR ligands (e.g., LPS, CpG DNA)Limited data; potentially inflammatory stimuli [1] [3] [8]
Dominant Immune RoleImmunosuppression (T-cell anergy, Treg induction)Pro-inflammatory (B-cell activation in autoimmunity) [8]
Impact on Serum KynSignificantly reduces levels upon inductionMinimal impact in deficiency models [8] [13]
Sensitivity to D-1MTSensitiveSensitive [1]

IDO1 as a Therapeutic Target in Tumor Microenvironment Remodeling

Within the tumor microenvironment (TME), IDO1 expression is a well-established mediator of immune tolerance and a negative prognostic factor across diverse cancers (melanoma, colorectal, ovarian, pancreatic). Its overexpression occurs in both tumor cells themselves and tumor-associated stromal cells, including dendritic cells (DCs), myeloid-derived suppressor cells (MDSCs), macrophages, and endothelial cells [2] [3] [9]. The induction of IDO1 in the TME is driven by complex inflammatory signaling networks:

  • Cytokine Signaling: Interferon-gamma (IFN-γ) is the most potent inducer. Binding of IFN-γ to its receptor activates the JAK1/JAK2-STAT1/STAT3 pathway. Phosphorylated STAT1/STAT3 dimers translocate to the nucleus and bind Gamma-Activated Sequence (GAS) elements in the IDO1 promoter. IFN-γ also induces Interferon Regulatory Factor 1 (IRF1), which binds Interferon-Stimulated Response Elements (ISREs), synergistically enhancing IDO1 transcription. Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) can also induce IDO1, often synergizing with IFN-γ or TLR signaling, primarily through activation of the canonical and non-canonical NF-κB pathways [3] [9].
  • Immune Checkpoint Crosstalk: Engagement of immune checkpoints directly upregulates IDO1. Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4) expressed on Tregs binds CD80/CD86 on dendritic cells. This interaction triggers intracellular signaling via protein kinase C delta (PKCδ) and the phosphoinositide 3-kinase (PI3K) pathway, culminating in IDO1 induction. Similarly, signaling through glucocorticoid-induced TNFR-related protein (GITRL) and other pathways like prostaglandin E2 (PGE2)/COX-2 can elevate IDO1 expression in antigen-presenting cells (APCs) within the TME [9] [40].
  • Pattern Recognition Receptor (PRR) Activation: Toll-like Receptor (TLR) agonists, particularly TLR3 (Poly(I:C)), TLR4 (LPS), TLR7/8, and TLR9 (CpG DNA), can induce IDO1 expression in dendritic cells and macrophages. This occurs through MyD88-dependent or TRIF-dependent pathways, converging on NF-κB and IRF activation. Notably, cytosolic DNA sensing via the cGAS-STING pathway induces type I interferons (IFN-α/β), which also signal through ISRE elements to upregulate IDO1, creating a potential counter-regulatory, tolerogenic response to innate immune activation [9].

IDO1's activity within the TME orchestrates profound immunosuppressive remodeling:

  • Treg Expansion & Teff/NK Suppression: The Kyn-AhR axis potently drives the differentiation and functional activation of FoxP3⁺ Tregs while simultaneously inhibiting CD8⁺ cytotoxic T lymphocytes (CTLs) and NK cell activity. AhR activation induces the transcription factor c-Fos, which complexes with FosB and BATF to bind regulatory elements in the Foxp3 locus, stabilizing Treg phenotype and function. Concurrently, Kyn metabolites and Trp depletion inhibit mTOR activity in effector T cells, reducing their proliferation and cytotoxic potential [3] [9] [39].
  • MDSC Recruitment & Activation: IDO1⁺ cells secrete chemokines and factors that recruit myeloid progenitors. Kyn-AhR signaling within these progenitors promotes their differentiation into immunosuppressive MDSCs. These MDSCs further suppress T cell function through arginase-1 (Arg1), inducible nitric oxide synthase (iNOS), reactive oxygen species (ROS), and additional cytokine-mediated suppression [3] [19].
  • Tolerogenic APC Polarization: IDO1 expression in dendritic cells shifts their phenotype from immunogenic to tolerogenic. These DCs exhibit reduced expression of co-stimulatory molecules (CD80, CD86), decreased IL-12 production, increased IL-10 and TGF-β secretion, and upregulated PD-L1. This shift impairs their ability to prime naïve T cells effectively and instead promotes T cell anergy or Treg induction [6] [9] [35].

Table 2: Major Inflammatory Inducers of IDO1 in the Tumor Microenvironment and Their Mechanisms

Inducer CategorySpecific ExamplesSignaling Pathways InvolvedTarget Cells in TME
CytokinesIFN-γ, TNF-α, IL-6 (context-dependent)JAK/STAT (STAT1, STAT3), IRF1, NF-κBTumor cells, DCs, Macrophages, MDSCs
Immune CheckpointsCTLA-4 (via CD80/86), GITRL, PD-1/PD-L1?PKCδ, PI3K, MAPKDendritic Cells, Macrophages
TLR LigandsLPS (TLR4), Poly(I:C) (TLR3), R848 (TLR7/8), CpG DNA (TLR9)MyD88, TRIF, NF-κB, IRF3/IRF7Dendritic Cells, Macrophages
Soluble MediatorsProstaglandin E2 (PGE2)EP2/EP4 receptors, cAMP, PKATumor cells, MDSCs, CAFs
DNA SensingCytosolic DNA (cGAS-STING)STING, TBK1, IRF3, Type I IFNs (IFN-α/β)Dendritic Cells, Macrophages

Mechanistic Links Between IDO Activity and Adaptive Immune Suppression

IDO1 suppresses adaptive immunity through a sophisticated integration of enzymatic (canonical) and non-enzymatic (non-canonical) mechanisms, creating a robust immunosuppressive network:

  • Enzymatic (Canonical) Mechanisms - GCN2 & AhR Pathways:
  • T Cell Anergy via GCN2: As described, Trp depletion by IDO1 activates GCN2 kinase in responding T cells. GCN2 phosphorylates eIF2α, leading to global translational arrest. This halts T cell proliferation and induces a state of anergy. GCN2 activation also skews CD4⁺ T cell differentiation towards inducible Tregs (iTregs) and away from inflammatory Th1 and Th17 subsets, contributing to long-term tolerance [3] [27] [29].
  • Treg/Th17 Imbalance & DC Tolerization via AhR: Kynurenine and KYNA are high-affinity endogenous ligands for the AhR. AhR activation in naïve CD4⁺ T cells directly promotes the differentiation of FoxP3⁺ Tregs through transcriptional upregulation involving the AhR nuclear translocator (ARNT) and binding to xenobiotic response elements (XREs) in Treg-associated genes. Simultaneously, AhR signaling suppresses Th17 differentiation by antagonizing RORγt function. In dendritic cells, AhR activation induces an immunosuppressive phenotype characterized by increased expression of tolerogenic enzymes (IDO1 itself - positive feedback), inhibitory ligands (PD-L1), and secretion of anti-inflammatory cytokines (IL-10, TGF-β), further dampening T cell responses [3] [9] [29].
  • Non-Enzymatic (Non-Canonical) Mechanisms - ITIM Signaling: Beyond its catalytic function, the IDO1 protein itself possesses signaling capability critical for its immunoregulatory role. The IDO1 protein contains two immunoreceptor tyrosine-based inhibitory motifs (ITIMs) within its cytoplasmic domain. Upon phosphorylation (e.g., by Src family kinases triggered by TGF-β or other stimuli), these ITIMs recruit phosphatases, particularly Src homology region 2 domain-containing phosphatase-1 (SHP-1) and the p85 regulatory subunit of phosphatidylinositol 3-kinase (PI3K).
  • SHP-1 Recruitment: SHP-1 dephosphorylates key signaling molecules downstream of immunoreceptor tyrosine-based activation motifs (ITAMs) in receptors like the T cell receptor (TCR) or B cell receptor (BCR). In dendritic cells, this negatively regulates inflammatory signaling pathways (e.g., NF-κB), promoting a tolerogenic state independently of tryptophan catabolism. SHP-1 can also modulate signaling in T cells interacting with IDO1-expressing DCs.
  • PI3K-p85 Recruitment: Binding of the PI3K p85 subunit to phosphorylated IDO1 ITIMs paradoxically initiates a non-canonical signaling cascade. This can lead to the activation of the non-canonical NF-κB pathway (involving p52/RelB) and downstream expression of TGF-β. TGF-β then acts in an autocrine/paracrine manner to further enhance the immunosuppressive functions of IDO1⁺ cells and promote Treg differentiation. This PI3K-Akt signaling also contributes to the sustained expression and stability of IDO1 protein [9] [10].

The enzymatic and non-enzymatic mechanisms are interconnected. For example, AhR activation can enhance ITIM phosphorylation, and SHP-1/PI3K signaling can modulate the expression or activity of enzymes in the Kyn pathway. This integrated signaling network makes IDO1 a potent and multifaceted suppressor of adaptive immunity. Its role extends beyond merely starving T cells; it actively reprograms immune cells towards tolerance through complex biochemical signaling events.

Table 3: Mechanisms of Adaptive Immune Suppression by IDO1 Pathways

Mechanism TypeKey Molecular PlayersDownstream Effects on Immune CellsFunctional Outcome
Enzymatic: GCN2 PathwayIDO1 (Trp depletion), GCN2 kinase, p-eIF2αT cell cycle arrest, anergy; Skewing to iTreg differentiationInhibition of Teff proliferation & function
Enzymatic: AhR PathwayIDO1 (Kyn production), AhR, ARNT, XRETreg differentiation; Th17 suppression; Tolerogenic DC phenotype (PD-L1↑, IL-10↑, TGF-β↑)Expansion of Tregs; Suppression of Teff/Th17; DC-mediated tolerance
Non-Enzymatic: ITIM-SHP1Phospho-ITIMs (IDO1), SHP-1 phosphataseDe-phosphorylation of ITAM pathway components (e.g., Syk, Zap70); Inhibition of NF-κBBlockade of inflammatory signaling in APCs and T cells
Non-Enzymatic: ITIM-PI3KPhospho-ITIMs (IDO1), PI3K p85 subunit, Akt, IKKαActivation of non-canonical NF-κB (p52/RelB); TGF-β productionEnhanced IDO1 stability; Sustained Treg induction

Properties

Product Name

Ido-IN-11

IUPAC Name

[[N-(3-bromo-4-fluorophenyl)-C-[4-[2-(N-cyano-S-methylsulfonimidoyl)ethylamino]-1,2,5-oxadiazol-3-yl]carbonimidoyl]amino] 2,2-dimethylbutanoate

Molecular Formula

C19H23BrFN7O4S

Molecular Weight

544.4 g/mol

InChI

InChI=1S/C19H23BrFN7O4S/c1-5-19(2,3)18(29)31-27-17(25-12-6-7-14(21)13(20)10-12)15-16(28-32-26-15)23-8-9-33(4,30)24-11-22/h6-7,10H,5,8-9H2,1-4H3,(H,23,28)(H,25,27)

InChI Key

HZXDVRSHIPIHDQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)ONC(=NC1=CC(=C(C=C1)F)Br)C2=NON=C2NCCS(=NC#N)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.